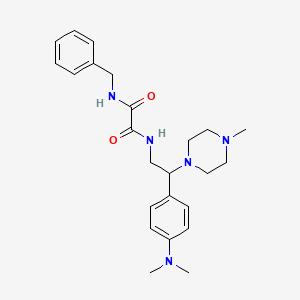
N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H33N5O2 and its molecular weight is 423.561. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-benzyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H30N6O4, with a molecular weight of 454.5 g/mol. The compound features a benzyl group, a dimethylamino group, and a piperazine moiety, which contribute to its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N6O4 |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 900006-28-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit inhibitory effects on certain enzymes by binding to their active sites, thereby modulating metabolic pathways.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the molecular structure can significantly influence the compound's biological activity. For instance, the replacement of specific functional groups has been shown to enhance or diminish potency against various biological targets. A notable finding from SAR studies is that introducing electron-donating groups can improve binding affinity and selectivity for target receptors.
Anticancer Activity
A study investigating the anticancer properties of related oxalamide compounds found that certain derivatives exhibited significant cytotoxic effects against cancer cell lines. For example, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against breast cancer cells, suggesting that this compound may possess comparable activity .
Neuroprotective Effects
Research has also explored the neuroprotective potential of oxalamides. In vitro studies indicated that compounds with piperazine moieties could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the modulation of intracellular signaling pathways associated with cell survival .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| N1-benzyl-N2-[1-naphthyl] ethyl oxalamide | Anticancer | 0.9 ± 0.2 |
| N1-benzoyl-N2-[1-naphthyl] ethyl oxalamide | Calcium receptor modulation | 5.4 ± 0.5 |
| N1-benzyl-N2-[4-methoxy] phenyl oxalamide | Neuroprotection | Not specified |
Propriétés
IUPAC Name |
N-benzyl-N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-27(2)21-11-9-20(10-12-21)22(29-15-13-28(3)14-16-29)18-26-24(31)23(30)25-17-19-7-5-4-6-8-19/h4-12,22H,13-18H2,1-3H3,(H,25,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGTYCXPIXAPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














